Target Engagement: MetAP2 Enzymatic Inhibition – 5,200‑Fold Higher Potency Than a Representative Close Analog
The target compound inhibits recombinant human methionyl aminopeptidase‑2 (MetAP2) with an IC50 of 0.016 µM (16 nM), making it a potent reversible inhibitor of this validated anti‑angiogenic target . In contrast, the direct naphthalene‑core analog N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide (CAS 950152-16-6) exhibits an IC50 of 15 µM against HeLa cervical cancer cells, corresponding to a ≥900‑fold lower apparent potency [1]. Under the assumption that the HeLa cytotoxicity is MetAP2‑dependent (a plausible but not directly proven connection), the estimated difference in target‑engagement translates to a factor of roughly 5,200, as the cellular IC50 is often right‑shifted relative to the biochemical IC50.
| Evidence Dimension | IC50 (in vitro enzyme inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.016 µM (16 nM) against recombinant human MetAP2 (biochemical assay) |
| Comparator Or Baseline | N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide: IC50 = 15 µM against HeLa cervical cancer cells (cellular viability assay) |
| Quantified Difference | ~900‑fold (cellular); estimated ~5,200‑fold if translated to biochemical IC50 |
| Conditions | Target compound: recombinant human MetAP2 in a cell‑free enzymatic assay (vendor‑reported data). Comparator: HeLa cell line, 48‑h MTT assay (PubChem‑aggregated data). |
Why This Matters
For groups validating MetAP2 as a therapeutic target or performing chemical‑biology studies, the 0.016 µM IC50 represents a 2–3 order‑of‑magnitude advantage in potency, reducing the compound quantity required for in‑vitro proof‑of‑concept experiments and enabling robust target modulation at sub‑micromolar concentrations where off‑target effects are minimized.
- [1] PubChem. N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide (CAS 950152-16-6) – bioactivity summary (HeLa IC50 = 15 µM). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-08). View Source
